molecular formula C26H24N8O2 B10937184 1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10937184
M. Wt: 480.5 g/mol
InChI Key: NHLVPJLKDPVYEI-UHFFFAOYSA-N
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Description

1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound featuring a pyrazole core structure

Preparation Methods

The synthesis of 1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the methyl and phenyl substituents. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the pyrazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structural features can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE include other pyrazole derivatives. These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of 1-METHYL-N~4~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE lies in its specific substituent pattern, which may confer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

IUPAC Name

2-methyl-3-N,4-N-bis[4-(3-methylpyrazol-1-yl)phenyl]pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C26H24N8O2/c1-17-12-14-33(30-17)21-8-4-19(5-9-21)28-25(35)23-16-27-32(3)24(23)26(36)29-20-6-10-22(11-7-20)34-15-13-18(2)31-34/h4-16H,1-3H3,(H,28,35)(H,29,36)

InChI Key

NHLVPJLKDPVYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N(N=C3)C)C(=O)NC4=CC=C(C=C4)N5C=CC(=N5)C

Origin of Product

United States

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